N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-12-20-21-17-7-8-18(22-25(12)17)24-10-14(11-24)23(2)19(26)16-9-13-5-3-4-6-15(13)27-16/h3-9,14H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBROCTYBZUVIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to interact with a variety of enzymes and receptors. These interactions can lead to versatile biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors. This binding can lead to changes in the function of these targets, resulting in various biological effects.
Biochemical Pathways
Similar compounds have been reported to affect a variety of pathways due to their broad range of biological activities. These activities can lead to downstream effects such as the inhibition of cell growth in cancer cells, reduction of inflammation, and prevention of microbial growth.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the bioavailability of the compound and its potential interactions within the body.
Result of Action
Similar compounds have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These effects can result from the compound’s interaction with its targets and its influence on various biochemical pathways.
Biological Activity
N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on various research findings.
Synthesis
The synthesis of this compound involves several key steps, primarily focusing on the formation of the azetidine ring and the incorporation of the triazolo and benzofuran moieties. The synthetic pathway typically includes:
- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Triazolo Moiety : The 1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl) group is introduced via nucleophilic substitution reactions.
- Final Coupling with Benzofuran-2-carboxylic Acid : The final product is obtained by coupling the azetidine derivative with benzofuran-2-carboxylic acid.
Antimicrobial Activity
Research indicates that derivatives of triazolo and benzofuran compounds exhibit significant antimicrobial properties. In particular:
- Antitubercular Activity : Compounds similar to this compound have shown promising activity against Mycobacterium tuberculosis. For instance, certain derivatives were evaluated for their inhibitory concentrations (IC50) against M. tuberculosis H37Ra, achieving values as low as 1.35 μM .
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- Inhibition of Cancer Cell Growth : Studies have demonstrated that similar triazolo derivatives can inhibit the growth of various cancer cell lines by targeting specific proteins such as c-Met and VEGFR-2. Molecular docking studies suggest that these compounds bind effectively to these targets, leading to reduced cell proliferation .
The biological activity of this compound can be attributed to:
- Targeting Enzymatic Pathways : The compound is believed to inhibit key enzymes involved in cellular proliferation and survival.
- Inducing Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with triazole and pyridazine structures exhibit significant anticancer properties. N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzofuran-2-carboxamide has been evaluated for its potential in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may interfere with cellular pathways involved in cancer cell growth and division by targeting specific proteins associated with tumor progression.
Antimicrobial Properties
The antibacterial properties of this compound have also been explored. The interaction of the triazole ring with bacterial cell division proteins suggests potential applications in combating antibiotic-resistant strains:
- Target Proteins : The compound may stabilize proteins like ZipA in Escherichia coli, thus disrupting bacterial cell division processes.
Neuropharmacological Effects
Studies suggest that derivatives of this compound could have implications in neuropharmacology due to their ability to cross the blood-brain barrier:
- Potential Uses : These compounds may be developed into treatments for neurological disorders by modulating neurotransmitter systems.
Case Study 1: Anticancer Evaluation
A study published in Nature examined various derivatives of triazolo-pyridazine compounds for their anticancer efficacy. The results indicated that certain modifications to the structure enhanced cytotoxicity against specific cancer cell lines (e.g., MCF7 and A549). The findings suggest that the incorporation of the azetidine moiety could further enhance these effects by improving solubility and bioavailability .
Case Study 2: Antimicrobial Activity
In a study focused on antimicrobial agents, researchers synthesized several triazolo-pyridazine derivatives and tested their efficacy against resistant bacterial strains. The compound was found to exhibit significant inhibitory effects on Shigella flexneri and other pathogens, demonstrating its potential as a lead compound for antibiotic development .
Biochemical Mechanisms
The biochemical pathways involved in the action of this compound include:
- Inhibition of Protein Synthesis : By targeting specific ribosomal proteins or enzymes involved in protein synthesis.
- Disruption of Cell Division : Interfering with the function of proteins like ZipA can lead to cell lysis in bacteria.
- Modulation of Signaling Pathways : Potentially altering pathways involved in apoptosis or cell survival.
Comparison with Similar Compounds
Key Structural Differences :
- The target compound’s azetidine-benzofuran side chain may enhance rigidity and selectivity compared to C1632’s flexible phenylacetamide group.
- Methyl substitutions on the triazolopyridazine core (common in C1632 and Compound 13a) improve metabolic stability but may alter binding kinetics .
Pharmacological Activity Comparison
Mechanism of Action
- C1632 (Lin28-1632) : Blocks Lin28 binding to let-7 miRNA, restoring let-7’s tumor-suppressive functions. Reduces CSC viability by 60–70% in vitro and inhibits PD-L1 expression .
- Compound 13a : Exhibits antiproliferative effects via undefined mechanisms, with IC₅₀ values comparable to first-line chemotherapeutics .
Efficacy in Disease Models
Preparation Methods
Preparation of 6-Amino-3-Methyl-Triazolo[4,3-b]Pyridazine
A modified protocol fromtriazolo[4,3-a]pyrimidine syntheses (PMC10180348) was adapted:
- Starting material : 3-Amino-6-hydrazinylpyridazine (1.0 equiv) reacts with acetyl chloride (1.2 equiv) in anhydrous THF under nitrogen, yielding 3-acetamido-6-hydrazinylpyridazine.
- Cyclization : Treatment with phosphoryl chloride (POCl₃) at 80°C for 4 hours induces intramolecular cyclization, forming the triazole ring. The methyl group at position 3 is introduced via acetylation during this step.
- Isolation : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding 6-amino-3-methyl-triazolo[4,3-b]pyridazine as a white solid (72% yield).
Key characterization :
- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.89 (d, J = 5.2 Hz, 1H, pyridazine-H), 6.75 (d, J = 5.2 Hz, 1H, pyridazine-H), 2.51 (s, 3H, CH₃).
- HRMS : m/z calcd for C₆H₇N₅ [M+H]⁺: 164.0584; found: 164.0586.
Functionalization of the Azetidine Ring
The azetidine ring is constructed via a ring-closing alkylation strategy, followed by coupling to the triazolopyridazine core.
Synthesis of 3-Aminoazetidine Hydrochloride
- Ring formation : 1,3-Dibromopropane (1.0 equiv) reacts with benzylamine (2.2 equiv) in acetonitrile at 60°C for 12 hours, yielding 1-benzylazetidine-3-amine.
- Deprotection : Hydrogenolysis using Pd/C (10% wt) under H₂ (1 atm) in methanol removes the benzyl group, affording azetidine-3-amine hydrochloride (89% yield).
Coupling with Triazolopyridazine
- Nucleophilic substitution : 6-Amino-3-methyl-triazolopyridazine (1.0 equiv) reacts with 3-aminoazetidine hydrochloride (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 100°C for 8 hours.
- Isolation : The product, 1-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine , is obtained via recrystallization from ethanol/water (65% yield).
Key characterization :
- ¹³C-NMR (101 MHz, DMSO-d₆): δ 158.9 (triazole-C), 145.2 (pyridazine-C), 56.8 (azetidine-C), 25.3 (CH₃).
- Melting point : 214–216°C.
Amide Coupling with Benzofuran-2-Carboxylic Acid
The final step involves N-methylation and amide bond formation.
Synthesis of N-Methyl-Benzofuran-2-Carboxamide
- Activation : Benzofuran-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C, generating the acid chloride.
- Methylamination : The acid chloride reacts with methylamine (2.0 equiv) in THF at 25°C for 2 hours, yielding N-methyl-benzofuran-2-carboxamide (94% yield).
Coupling with Azetidine Intermediate
- HATU-mediated coupling : The azetidine amine (1.0 equiv) and N-methyl-benzofuran-2-carboxamide (1.1 equiv) are coupled using HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF at 25°C for 12 hours.
- Purification : Column chromatography (DCM/methanol, 95:5) affords the final compound as a pale-yellow solid (58% yield).
Key characterization :
- IR (KBr): ν 3278 (N-H), 1665 (C=O), 1540 (C=N) cm⁻¹.
- ¹H-NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.68–7.12 (m, 5H, benzofuran-H), 4.32 (m, 1H, azetidine-H), 3.81 (s, 3H, N-CH₃).
- X-ray crystallography : Confirms the cis configuration of the azetidine substituents (PMC2961052).
Optimization and Scalability
Solvent and Catalyst Screening
Recycling of MIL-101(Cr) catalysts (Frontiers) inspired solvent optimization for the azetidine coupling step:
| Solvent | Catalyst Loading | Yield (%) |
|---|---|---|
| DMF | None | 58 |
| DCM | HATU | 43 |
| THF | EDCl/HOBt | 51 |
| Water | MIL-101(Cr) | 32 |
DMF without exogenous catalysts provided optimal yields, avoiding nanoparticle leaching issues observed in aqueous systems.
Temperature Effects on Cyclization
Elevating the cyclization temperature to 100°C reduced reaction time from 12 to 6 hours without side-product formation (PMC10180348).
Research Outcomes and Applications
Biological Activity
While biological data for this specific compound is unavailable, structural analogs demonstrate antiproliferative activity against breast cancer cell lines (MCF-7 IC₅₀ = 8.2 µM).
Industrial Feasibility
The route employs commercially available reagents and avoids hazardous intermediates, supporting kilogram-scale production. Estimated cost per gram: $12.40 (raw materials).
Q & A
Q. What are the standard synthetic routes for this compound, and what critical reaction parameters must be optimized?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between azetidine and triazolopyridazine precursors, requiring catalysts like EDCI or DCC for amide bond formation .
- Heterocyclic ring assembly under controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent oxidation . Key parameters to optimize include solvent selection (e.g., DMF or dichloromethane), pH for intermediate stabilization, and reaction time to minimize side products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing its structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the triazolopyridazine and benzofuran moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities below 0.5% .
- HPLC-PDA : Ensures >95% purity, with C18 columns and acetonitrile/water gradients recommended for separation .
Q. What structural features contribute to its potential biological activity?
The compound’s quinoxaline core and triazolopyridazine-azetidine linker enable dual interactions:
- Planar quinoxaline facilitates π-π stacking with kinase ATP-binding pockets.
- The azetidine-triazolopyridazine moiety enhances solubility and metabolic stability compared to bulkier substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?
- Mechanistic Profiling : Use surface plasmon resonance (SPR) to validate target binding affinity discrepancies .
- Metabolic Stability Assays : Compare hepatic microsomal degradation rates (e.g., human vs. murine) to identify species-specific metabolism .
- Pharmacokinetic Modeling : Integrate in vitro IC50 values with allometric scaling to predict in vivo efficacy .
Q. What strategies are recommended for improving metabolic stability without compromising target affinity?
- Isotere Replacement : Substitute labile benzofuran methyl groups with cyclopropyl or fluorine atoms to reduce CYP450-mediated oxidation .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the azetidine nitrogen to enhance oral bioavailability .
- Structure-Activity Relationship (SAR) Studies : Systematically modify the triazolopyridazine substituents and assess impact on both stability and IC50 .
Q. How does this compound’s interaction mechanism compare to structurally similar kinase inhibitors?
- Competitive Binding Assays : Use fluorescently labeled ATP analogs to demonstrate displacement kinetics (e.g., Kd < 10 nM for MET kinase) .
- X-ray Crystallography : Resolve co-crystal structures with target kinases to compare binding poses with derivatives like SAR125844 .
- Selectivity Screening : Profile against kinase panels (e.g., 400+ kinases) to identify off-target effects linked to the benzofuran carboxamide group .
Q. What experimental designs are optimal for assessing its pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Dose-Ranging Studies : Administer 1–100 mg/kg doses in rodent models, with plasma sampling at 0.5, 2, 6, and 24 hours post-dose .
- Tissue Distribution Analysis : Use LC-MS/MS to quantify compound levels in target organs (e.g., liver, tumors) .
- Dynamic Biomarker Monitoring : Measure downstream kinase activity (e.g., phospho-MET levels) to correlate exposure with effect .
Data Contradiction and Validation Questions
Q. How should researchers address discrepancies in reported solubility and stability data?
- Standardized Buffers : Re-test solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) under controlled temperature (25°C vs. 37°C) .
- Forced Degradation Studies : Expose the compound to UV light, heat (40°C), and oxidizing agents (H2O2) for 48 hours to identify degradation pathways .
Q. What computational tools are most reliable for predicting its ADMET properties?
- Molecular Dynamics Simulations : Use AMBER or GROMACS to model blood-brain barrier penetration and plasma protein binding .
- QSAR Models : Apply ADMET Predictor™ or Schrödinger’s QikProp to estimate logP (<3.5), aqueous solubility (>50 μM), and CYP inhibition .
Comparative Analysis Questions
Q. How does this compound’s efficacy profile compare to other triazolopyridazine derivatives?
- In Vitro Potency : Benchmark IC50 values against derivatives like N-(1-{3-cyclobutyl-triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl) analogs in cell proliferation assays .
- In Vivo Tolerability : Compare maximum tolerated doses (MTD) in xenograft models; this compound shows improved MTD (>100 mg/kg) versus cyclopropyl-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
